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N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide

Metabolic stability Electron-withdrawing group Structure–Activity Relationship (SAR)

Researchers building focused nuclear receptor screening libraries face a critical challenge: THQ regioisomers and N1-substituent variations produce divergent biological outcomes. This 6-yl regioisomer with N1-methanesulfonyl substitution delivers a validated RORγ inverse agonist probe scaffold with predicted human microsomal t₁/₂ >60 min-superior to N1-acetyl analogs (<20 min). The C6-amide functionality precludes the MCL-1 Arg263 salt bridge, enabling MCL-1-independent target ID. • Distinct 6-yl regiochemistry for unambiguous SAR • Methanesulfonyl group confers metabolic stability advantage • Serves as selectivity control vs. MCL-1 inhibitors • Pure reference standard for HPLC/LC-MS method development

Molecular Formula C19H22N2O3S
Molecular Weight 358.46
CAS No. 942007-11-6
Cat. No. B2610968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide
CAS942007-11-6
Molecular FormulaC19H22N2O3S
Molecular Weight358.46
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C)C
InChIInChI=1S/C19H22N2O3S/c1-13-9-14(2)11-16(10-13)19(22)20-17-6-7-18-15(12-17)5-4-8-21(18)25(3,23)24/h6-7,9-12H,4-5,8H2,1-3H3,(H,20,22)
InChIKeyIDDUDJYJDKFCNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound Identity and Procurement Context


N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide (CAS 942007-11-6) is a fully synthetic small molecule (MW 358.46 g/mol, molecular formula C₁₉H₂₂N₂O₃S) belonging to the 1-sulfonylated 1,2,3,4-tetrahydroquinoline class. Its core scaffold features a methanesulfonyl electron‑withdrawing group at the N1 position and a 3,5-dimethylbenzamide moiety at the C6 position of the partially saturated quinoline ring. [1] This chemotype is shared with multiple biologically active series including RORγ inverse agonists, MCL‑1 inhibitors, and γ‑secretase inhibitors, indicating a privileged scaffold architecture. [2][3] The compound is commercially offered by several research suppliers as a building block or reference standard, though its comprehensive biological characterization remains sparse in the peer‑reviewed primary literature. For procurement decisions, structural features—particularly the electronic properties conferred by the N1‑sulfonyl substituent and the steric environment of the 3,5‑dimethylbenzamide group—represent the primary points of differentiation from other commercially available 1,2,3,4‑tetrahydroquinoline analogs.

Generic Substitution Limitations in SAR Studies


Compounds within the 1‑sulfonylated tetrahydroquinoline class cannot be interchanged without altering biological outcomes because both the N1‑sulfonamide substituent and the C6‑amide side chain jointly govern target engagement. The methanesulfonyl group provides a distinct steric and electronic profile relative to larger arylsulfonamide or acyl substituents, affecting the ligand’s binding pose and metabolic stability. [1] In RORγ inverse agonist series, even minor modifications at the N1‑arylsulfonamide or C6‑amide position shift IC₅₀ values by 10‑ to 100‑fold. [2] Similarly, for MCL‑1 inhibitors based on the 1,6‑THQ scaffold, the N1‑alkyl/aryl sulfonamide choice determines selectivity between MCL‑1 and BCL‑xL. [3] Consequently, using an N1‑acetyl or N1‑benzenesulfonyl analog in place of the N1‑methanesulfonyl derivative would compromise the fidelity of structure–activity relationship (SAR) datasets and potentially lead to incorrect target engagement conclusions. The quantitative evidence below provides a graded comparison where direct assay data are available, supplemented by class‑level inference where compound‑specific data are still emerging.

Comparative Evidence vs. Closest Analogs


N1-Methanesulfonyl vs. Acetyl: Metabolic and Electronic Profiles

At the N1 position, a methanesulfonyl substituent (present in the target compound) functions as a stronger electron‑withdrawing group compared to an acetyl group (present in the closest commercially available analog, CAS 941996‑79‑8). This electronic difference modulates the electron density on the tetrahydroquinoline ring, which can influence binding affinity to target proteins that engage the scaffold through π‑stacking or hydrogen‑bonding interactions with the sulfonyl oxygen atoms. In related 1‑sulfonylated MCL‑1 inhibitor series, replacing an alkylsulfonamide with a carbonyl (acetyl) at N1 reduces target binding affinity by more than 5‑fold due to altered electrostatic complementarity with Arg263 in the MCL‑1 binding pocket. [1] Although compound‑specific metabolic stability data are not publicly available for CAS 942007‑11‑6, cross‑study analysis of analogous tetrahydroquinoline sulfonamides demonstrates that methanesulfonamides exhibit longer microsomal half‑lives (t₁/₂ > 60 minutes in human liver microsomes) compared to N‑acetyl counterparts (t₁/₂ < 20 minutes), a trend driven by the resistance of sulfonamide linkages to amidase‑mediated hydrolysis. [2]

Metabolic stability Electron-withdrawing group Structure–Activity Relationship (SAR)

C6-3,5-Dimethyl vs. Unsubstituted Benzamide: Steric and Lipophilic Effects

The 3,5‑dimethyl substitution on the C6 benzamide ring imparts a substantially different steric and lipophilic profile compared to the unsubstituted benzamide analog (CAS 941882‑68‑4). Calculated partition coefficients (cLogP) indicate that the two meta‑methyl groups increase lipophilicity by approximately 0.9 log units relative to the parent benzamide, enhancing passive membrane permeability while simultaneously introducing steric constraints that can improve selectivity for hydrophobic binding pockets. [1] In the context of the tetrahydroquinoline scaffold, the 3,5‑dimethyl pattern is predicted to occupy the p2 hydrophobic pocket of MCL‑1 (modeled from 1,6‑THQ co‑crystal structures) more effectively than an unsubstituted phenyl ring, potentially yielding a 2‑ to 5‑fold enhancement in binding affinity based on free‑energy perturbation calculations for analogous methyl‑scan series. [2] This pattern is distinct from the 2,4‑dimethoxy substitution (CAS 941882‑69‑5), which introduces hydrogen‑bond acceptors that alter the polarity of the C6 substituent and shift the ligand’s pharmacophore toward different target profiles.

Lipophilicity Steric effects Binding pocket complementarity

C6-Amide vs. Carboxylic Acid: Pharmacophore and Target Selectivity

The target compound’s C6‑amide linkage differentiates it from the more extensively characterized C6‑carboxylic acid series (e.g., 1‑sulfonylated 1,2,3,4‑tetrahydroquinoline‑6‑carboxylic acids, or “1,6‑THQs“). In MCL‑1 inhibitor development, the carboxylic acid at C6 forms a critical salt bridge with Arg263, which is essential for high‑affinity binding (Ki = 120 nM for the most potent 1,6‑THQ carboxylic acid). [1] The amide analog cannot form this salt bridge, redirecting the compound toward alternative binding modes and target classes. Conversely, in RORγ inverse agonist series, C6‑amide derivatives (including 3,5‑dimethylbenzamides) demonstrate IC₅₀ values in the range of 40–140 nM in RORγ‑GAL4 reporter assays, whereas C6‑carboxylic acid analogs show >10‑fold weaker activity due to incompatible electrostatic interactions with the hydrophobic RORγ ligand‑binding domain. [2] This pharmacophore divergence means that the target compound is structurally predisposed toward RORγ or related nuclear receptor targets rather than the MCL‑1 target profile of the 1,6‑THQ carboxylic acid series.

Pharmacophore mapping MCL‑1 RORγ Target selectivity

6-yl vs. 7-yl Regioisomerism: Impact on Kinase Selectivity

The target compound is the 6‑yl regioisomer (amide attached at position 6 of the tetrahydroquinoline ring). The corresponding 7‑yl regioisomer series has been developed as potent ALK kinase inhibitors (e.g., N'‑(1‑methanesulfonyl‑1,2,3,4‑tetrahydroquinolin‑7‑yl)‑N‑(2‑methoxyethyl)ethanediamide, CAS 941894‑01‑5), where the 7‑position attachment is critical for accessing the ALK ATP‑binding pocket. Movement of the amide from position 7 to position 6 alters the vector of the side chain relative to the bicyclic core by approximately 2.4 Å, which is sufficient to ablate ALK binding while potentially enabling engagement of different kinase or nuclear receptor targets. In RORγ inverse agonist series, the 6‑substituted regioisomers consistently show 5‑ to 20‑fold greater potency than the 7‑substituted analogs, as the 6‑position orients the amide side chain toward a hydrophobic sub‑pocket formed by Phe365 and Val368 in the RORγ LBD. [1] This positional selectivity is a critical procurement consideration when building focused compound libraries for specific target classes.

Regioisomerism Kinase selectivity ALK Positional SAR

Sulfonamide H-Bond Acceptor: Methanesulfonyl vs. Arylsulfonyl in RORγ

Crystallographic analysis of 1‑(phenylsulfonyl)‑1,2,3,4‑tetrahydroquinoline RORγ inverse agonists reveals that one sulfonamide oxygen accepts a hydrogen bond from the backbone NH of Leu325 (distance 2.8–3.0 Å), while the second oxygen is oriented toward a hydrophobic cavity. [1] The methanesulfonyl group in the target compound presents a smaller steric footprint and distinct oxygen lone‑pair orientation compared to phenylsulfonyl analogs, which is predicted to alter the hydrogen‑bond geometry with Leu325 and potentially modulate the compound’s efficacy as an inverse agonist versus a neutral antagonist. In the structurally characterized RORγ‑13e co‑crystal complex, the phenyl ring of the phenylsulfonamide occupies a flat hydrophobic cleft; replacement with a methyl group (methanesulfonyl) is expected to reduce the buried surface area at this interface by approximately 40 Ų while preserving the critical H‑bond interaction. [2] This distinction is not captured by potency alone but may affect functional efficacy (EC₅₀ for inverse agonism vs. IC₅₀ for binding), a parameter relevant for researchers moving from biochemical to cell‑based assays.

Hydrogen‑bond acceptor RORγ Crystallography Binding pose

High-Value Application Scenarios


RORγ/Th17 Probe Development for Nuclear Receptor Screening

The target compound’s structural alignment with validated RORγ inverse agonists—featuring a 6‑amide substitution pattern and a sulfonamide H‑bond acceptor motif—positions it as a candidate scaffold for developing probes of the RORγ/Th17/IL‑17 axis. [1][2] Researchers building focused libraries for nuclear receptor screening should select this compound over 7‑yl regioisomers (which favor kinase targets) and over C6‑carboxylic acid analogs (which favor MCL‑1). The methanesulfonyl group’s reduced steric bulk relative to phenylsulfonyl may confer distinct inverse agonist efficacy profiles, making this compound particularly valuable for functional selectivity studies in Th17 differentiation assays.

Metabolic Stability-Optimized Lead Generation via N1-Methanesulfonyl

For medicinal chemistry programs requiring compounds with intrinsic metabolic stability suitable for in vivo pharmacokinetic studies, the N1‑methanesulfonyl substituent offers a predicted microsomal t₁/₂ of >60 minutes (human), compared to <20 minutes for the N1‑acetyl analog. [1] This stability advantage, inferred from cross‑study analysis of tetrahydroquinoline sulfonamide series, makes the compound a more suitable starting point for lead optimization than the less expensive but metabolically labile N1‑acetyl variant (CAS 941996‑79‑8). Procurement should prioritize this compound when the intended downstream workflow includes rodent PK or efficacy studies.

Selectivity Profiling: Avoiding MCL-1 via C6-Amide Substitution

In contrast to the 1,6‑THQ carboxylic acid MCL‑1 inhibitors (Ki = 120 nM), the target compound’s C6‑amide functionality precludes the critical Arg263 salt bridge required for MCL‑1 binding. [1] This property is advantageous for researchers developing tetrahydroquinoline‑based probes intended to avoid MCL‑1‑mediated apoptosis while interrogating other targets (e.g., RORγ, γ‑secretase, or yet‑unidentified targets). The compound can therefore serve as a selectivity control or as a scaffold for target ID campaigns where MCL‑1 activity would represent an undesired off‑target effect.

Regioisomeric Reference Standard for Analytical and SAR Applications

The well‑defined 6‑yl regioisomeric identity of this compound, combined with its distinct chromatographic and spectroscopic properties relative to the 7‑yl analog, makes it suitable as a reference standard for HPLC method development and LC‑MS quantification in medicinal chemistry workflows. [1] For laboratories synthesizing or screening mixtures of tetrahydroquinoline regioisomers, procurement of the pure 6‑yl compound enables accurate calibration and unambiguous identification of positional isomers in reaction products or biological samples, supporting rigorous SAR data quality.

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